Mechanistic Differentiation: Cavosonstat as a CFTR Stabilizer vs. Correctors and Potentiators
Cavosonstat is a CFTR stabilizer that promotes CFTR maturation and plasma membrane stability, a mechanism distinct from CFTR correctors (which increase CFTR trafficking to the membrane) and potentiators (which increase channel open probability). This complementary mechanism was demonstrated in preclinical models and is a key differentiator for combination strategies [1].
| Evidence Dimension | Mechanism of CFTR Modulation |
|---|---|
| Target Compound Data | CFTR stabilizer; promotes maturation and plasma membrane stability via GSNOR inhibition |
| Comparator Or Baseline | CFTR correctors (e.g., lumacaftor): increase CFTR trafficking to plasma membrane. CFTR potentiators (e.g., ivacaftor): increase channel open probability. |
| Quantified Difference | Distinct and complementary mechanisms (qualitative) |
| Conditions | Literature-defined CFTR modulator classes |
Why This Matters
This unique mechanism allows cavosonstat to be studied in combination with correctors and potentiators, targeting a different node in CFTR biology that is not addressed by other modulator classes.
- [1] Donaldson SH, et al. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR. J Cyst Fibros. 2017 May;16(3):371-379. doi: 10.1016/j.jcf.2017.01.009. PMID: 28209466. View Source
